5-(2-Chlorophenyl)-2-fluorobenzoic acid

Descripción general

Descripción

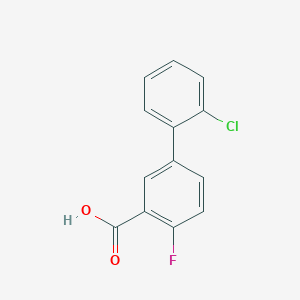

2’-Chloro-4-fluoro-[1,1’-biphenyl]-3-carboxylic acid is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a chlorine atom at the 2’ position, a fluorine atom at the 4 position, and a carboxylic acid group at the 3 position on the biphenyl structure. Biphenyl compounds are known for their diverse applications in various fields, including chemistry, biology, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Chloro-4-fluoro-[1,1’-biphenyl]-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where a biphenyl derivative is acylated using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to ensure high selectivity and yield .

Industrial Production Methods

Industrial production of this compound often involves multi-step synthesis processes that include halogenation, nitration, and subsequent reduction reactions. The use of advanced catalytic systems and optimized reaction conditions ensures high efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

2’-Chloro-4-fluoro-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:

Electrophilic Substitution: This compound can participate in electrophilic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the biphenyl ring.

Nucleophilic Substitution: The chlorine and fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The carboxylic acid group can undergo oxidation to form corresponding carboxylates or reduction to form alcohols.

Common Reagents and Conditions

Electrophilic Substitution: Common reagents include halogens (e.g., bromine, iodine) and Lewis acids (e.g., aluminum chloride).

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions include halogenated biphenyl derivatives, substituted biphenyls, and reduced or oxidized forms of the carboxylic acid group .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Drug Development:

5-(2-Chlorophenyl)-2-fluorobenzoic acid serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to participate in the design of drugs targeting specific biological pathways. For instance, it has been investigated as a potential inhibitor for certain enzymes involved in cancer progression, particularly those associated with Aurora kinases. The presence of the chlorine and fluorine substituents enhances its binding affinity to target proteins, making it a valuable candidate in drug discovery processes .

Case Study:

Research has demonstrated that derivatives of this compound exhibit significant activity against specific cancer cell lines by inhibiting cell proliferation and inducing apoptosis. This highlights its potential as a lead compound for developing new anticancer agents .

Polymer Science

Synthesis of Polymeric Materials:

The compound is also utilized in the synthesis of advanced polymeric materials. It can be transformed into benzoyl chloride and subsequently used in Friedel-Crafts reactions to create poly(phenylene ether)-based membranes. These membranes are crucial for applications such as proton exchange fuel cells (PEFCs), where they serve as electrolyte membranes due to their high proton conductivity .

Performance Metrics:

The polymeric electrolyte membranes derived from this compound have shown impressive performance metrics:

- Proton Conductivity: at 30% relative humidity and 80 °C.

- Mechanical Stability: Enhanced durability under operational conditions compared to traditional materials .

Biochemical Research

Enzyme Interaction Studies:

In biochemical assays, this compound is employed to study enzyme interactions and mechanisms. Its ability to act as an inhibitor allows researchers to understand the dynamics of enzyme-substrate interactions better .

Potential Therapeutic Applications:

The compound's unique structure provides insights into modifying existing drugs or creating new therapeutic agents with improved efficacy and reduced side effects. Its role as a biochemical probe can facilitate the exploration of complex biological pathways .

Summary Table of Applications

| Application Area | Specific Uses | Performance Metrics/Notes |

|---|---|---|

| Medicinal Chemistry | Drug development (e.g., Aurora kinase inhibitors) | Significant activity against cancer cell lines |

| Polymer Science | Synthesis of polymeric electrolyte membranes | Proton conductivity: |

| Biochemical Research | Enzyme interaction studies | Helps elucidate enzyme mechanisms |

Mecanismo De Acción

The mechanism of action of 2’-Chloro-4-fluoro-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of electron-withdrawing groups (chlorine and fluorine) on the biphenyl ring enhances its reactivity and ability to form stable complexes with various biological molecules. This compound can inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparación Con Compuestos Similares

Similar Compounds

2’-Chloro-4-fluoro-[1,1’-biphenyl]-4-ylboronic acid: Similar in structure but with a boronic acid group instead of a carboxylic acid group.

4-Chloro-2-fluoro-1,1’-biphenyl: Lacks the carboxylic acid group but has similar halogen substitutions.

2-Fluoroquinolines: Contains a fluorine atom and exhibits similar biological activities.

Uniqueness

2’-Chloro-4-fluoro-[1,1’-biphenyl]-3-carboxylic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. The combination of chlorine, fluorine, and carboxylic acid groups on the biphenyl scaffold makes it a versatile compound for various applications in research and industry .

Actividad Biológica

5-(2-Chlorophenyl)-2-fluorobenzoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and promising biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by various research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₉ClF O₂, with a molecular weight of approximately 252.66 g/mol. The compound features a chlorophenyl group at the 5-position and a fluorobenzoic acid moiety at the 2-position, which enhances its chemical reactivity and biological interactions.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.

- Anti-inflammatory Effects : The compound has shown potential anti-inflammatory effects, which could be beneficial in managing inflammatory diseases.

- Cancer Therapeutics : Its structural similarities to other compounds that inhibit specific kinases involved in tumor growth suggest that it may have anti-cancer properties. Compounds with similar structures have been documented to target anti-apoptotic proteins like Mcl-1, which are overexpressed in various cancers .

The mechanism of action of this compound involves its interaction with specific molecular targets. The presence of halogen substituents (chlorine and fluorine) enhances its binding affinity to biological receptors and enzymes. This interaction can inhibit specific pathways involved in disease progression, particularly in cancer cells.

Comparative Analysis with Similar Compounds

To better understand the biological potential of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 4-Chloro-2-fluoro-6-methylbenzoic acid | 0.98 | Methyl group introduces steric hindrance |

| 4-Chloro-2-fluoro-3-methylbenzoic acid | 0.92 | Different substitution pattern affects reactivity |

| 2-Fluoro-5-chlorobenzoic acid | 0.94 | Lacks additional chlorophenyl group |

These compounds exhibit variations in their biological activities and mechanisms due to differences in their substituent patterns, highlighting the significance of structural modifications in drug design.

Case Studies and Research Findings

Several studies have investigated the biological activity of related benzoic acid derivatives:

- Inhibition Studies : A study focused on the inhibition of Mcl-1 and Bfl-1 proteins demonstrated that similar compounds could effectively bind these proteins, leading to apoptosis in cancer cells. This suggests that this compound may also exhibit similar properties when tested against these targets .

- In Vivo Efficacy : Research utilizing animal models has shown that compounds with similar structures can cross the blood-brain barrier and demonstrate bioavailability while maintaining efficacy without significant toxicity . Such findings support the potential for developing therapeutic agents based on this compound.

- Synthetic Pathways : The synthesis of this compound typically involves multi-step organic reactions that allow for the production of high-purity compounds suitable for research and application. Understanding these synthetic routes is crucial for optimizing yield and purity in pharmaceutical development.

Propiedades

IUPAC Name |

5-(2-chlorophenyl)-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClFO2/c14-11-4-2-1-3-9(11)8-5-6-12(15)10(7-8)13(16)17/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVTKENLTAJBRPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681388 | |

| Record name | 2'-Chloro-4-fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184837-79-3 | |

| Record name | 2'-Chloro-4-fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.